Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate
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Overview
Description
Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that includes a thiazole ring fused to an indole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This reaction yields the tricyclic indole, which can be further modified to introduce the thiazole ring and other substituents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid, potassium permanganate, chromium trioxide, and lithium aluminum hydride. Reaction conditions often involve refluxing in solvents like methanol, ethanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Industry: The compound’s unique structure and reactivity make it useful in developing new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The indole and thiazole rings can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting processes like cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, used in plant growth and development studies.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
Thiazole derivatives: Compounds with a thiazole ring, known for their diverse biological activities, including antimicrobial and anti-inflammatory effects.
Uniqueness
Methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate is unique due to its fused indole-thiazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
900274-14-8 |
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Molecular Formula |
C13H11ClN2O2S |
Molecular Weight |
294.76 g/mol |
IUPAC Name |
methyl 2-(7-chloro-2-methyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate |
InChI |
InChI=1S/C13H11ClN2O2S/c1-7-15-12-9-5-8(14)3-4-10(9)16(13(12)19-7)6-11(17)18-2/h3-5H,6H2,1-2H3 |
InChI Key |
AQVVVZDVHWGSSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)N(C3=C2C=C(C=C3)Cl)CC(=O)OC |
solubility |
35.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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